5-Aminosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminosalicylate can be synthesized through various methods. One common synthetic route involves the diazotization of anthranilic acid followed by a Sandmeyer reaction to introduce the hydroxyl group . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by copper(I) chloride for the Sandmeyer reaction .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of sulfasalazine, a compound that releases this compound in the colon . This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Aminosalicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Aminosalicylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in cellular processes and signaling pathways.
Medicine: It is extensively used in the treatment of inflammatory bowel diseases.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-aminosalicylate involves its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This leads to a decrease in inflammation and alleviation of symptoms in patients with inflammatory bowel diseases .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: A prodrug that releases 5-aminosalicylate in the colon.
Mesalazine: Another name for this compound.
Olsalazine: A dimer of this compound that is cleaved in the colon to release the active compound.
Uniqueness
This compound is unique due to its direct anti-inflammatory effects and its ability to be released specifically in the colon, making it highly effective for treating colonic diseases .
Properties
IUPAC Name |
4-amino-2-carboxyphenolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPZPXVLCULAV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NO3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.